molecular formula C8H11NOS B3045196 4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- CAS No. 102997-00-2

4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-

Cat. No.: B3045196
CAS No.: 102997-00-2
M. Wt: 169.25 g/mol
InChI Key: DDPZHHCKZWIJJB-UHFFFAOYSA-N
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Description

4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- is a heterocyclic compound that belongs to the class of azepines. This compound features a seven-membered ring fused with a thiophene ring and an alcohol functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- typically involves the annulation of an azepine ring to a five-membered heteroaromatic ring. One common method includes the reaction of cyclic enamino esters with aryl isothiocyanates, followed by intramolecular condensation to form the desired azepine structure . Another approach involves the ring expansion of carboannulated thiophene ketoxime using reducing agents such as lithium aluminum hydride and aluminum chloride in cyclopentylmethyl ether .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- undergoes various chemical reactions, including:

    Oxidation: The alcohol functional group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring and the azepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of substituted thiophene and azepine derivatives.

Scientific Research Applications

4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 4H-Thieno[3,2-b]azepine-5,8-dione
  • 4H-Thieno[2,3-d]azepin-4-one
  • 4H-Thieno[2,3-d]azepin-4-amine

Uniqueness

4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro- is unique due to the presence of the alcohol functional group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, this compound offers a different set of interactions with biological targets and can be used to develop novel therapeutic agents .

Properties

IUPAC Name

5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NOS/c10-7-5-9-3-1-8-6(7)2-4-11-8/h2,4,7,9-10H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPZHHCKZWIJJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C2=C1SC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60469790
Record name 4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102997-00-2
Record name 4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60469790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.5 g of 6-trifluoromethanesulfonyl-4,5,7,8-tetrahydro-thieno[2,3-d]azepin-4-one prepared in the step 4 in 30 mL of dry THF was slowly dropped into an ice-cooled solution of 0.63 g of lithium aluminum hydride in 20 mL of dry THF. The reaction solution was gradually heated followed by heating to reflux overnight. Then the reaction solution was cooled, ice was gradually added thereto so that an excess of lithium aluminum hydride was decomposed and the mixture was subjected to extraction with ethyl acetate. The organic layer was washed with a saturated solution of sodium chloride and dried over anhydrous magnesium sulfate and the solvent was evaporated therefrom in vacuo. The residue was purified by silica gel column chromatography to give 0.69 g of the objective compound.
Name
6-trifluoromethanesulfonyl-4,5,7,8-tetrahydro-thieno[2,3-d]azepin-4-one
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.63 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-
Reactant of Route 2
4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-
Reactant of Route 3
4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-
Reactant of Route 4
4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-
Reactant of Route 5
4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-
Reactant of Route 6
4H-Thieno[2,3-d]azepin-4-ol, 5,6,7,8-tetrahydro-

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